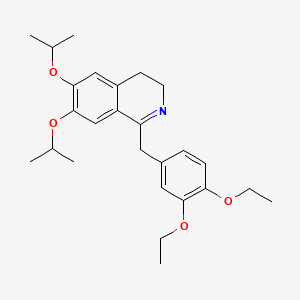
Diproteverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diproteverine is a calcium antagonist with antianginal properties.
Biological Activity
Diproteverine, a derivative of drotaverine, is primarily recognized for its antispasmodic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.
This compound functions as a phosphodiesterase (PDE) inhibitor , specifically targeting PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in promoting smooth muscle relaxation. Elevated cAMP levels counteract the contraction of smooth muscles in the gastrointestinal and genitourinary tracts, providing symptomatic relief from spasms .
| Mechanism | Description |
|---|---|
| PDE Inhibition | Inhibits PDE4, leading to increased cAMP levels |
| Smooth Muscle Relaxation | Reduces contractions in gastrointestinal and genitourinary tracts |
Pharmacokinetics
The pharmacokinetic profile of this compound shows variable absorption and bioavailability. Following oral administration, the bioavailability can range from 24.5% to 91%, with a mean value around 58.2% . The drug undergoes extensive hepatic metabolism and is primarily eliminated via biliary excretion.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | 24.5% - 91% (mean 58.2%) |
| Volume of Distribution | ~195 L |
| Metabolism | Hepatic |
Clinical Applications and Efficacy
This compound is predominantly used to manage conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and dysmenorrhea. A study involving 210 general practitioners showed that 42% prescribed this compound for abdominal symptoms, highlighting its common use in clinical practice .
Case Study Insights :
- Patient Satisfaction : A questionnaire-based study revealed that 98% of patients were satisfied with this compound's performance, noting rapid onset and effective symptom relief.
- Symptom Relief Duration : The duration of symptom relief varied, with 26% reporting relief lasting less than 4 hours, while others experienced relief extending beyond 24 hours .
Research Findings
A detailed investigation into this compound's effects on myogenic activity demonstrated its ability to modulate spontaneous phasic contractions in smooth muscle tissues. In an experimental setup using forskolin to activate adenylate cyclase, this compound enhanced the response, indicating its potentiating effect on the cAMP pathway .
Table 3: Effects on Myogenic Activity
| Experiment Type | Observations |
|---|---|
| Spontaneous Contractions | No significant effect at concentrations up to 10−5M |
| Forskolin Interaction | Potentiated response observed |
Properties
CAS No. |
69373-95-1 |
|---|---|
Molecular Formula |
C26H35NO4 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C26H35NO4/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22/h9-10,14-18H,7-8,11-13H2,1-6H3 |
InChI Key |
APMMVXSVJLZZRR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC |
Appearance |
Solid powder |
Key on ui other cas no. |
69373-95-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
69373-88-2 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL BRL 40015A BRL-40015-A BRL-40015A diproteverine diproteverine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















